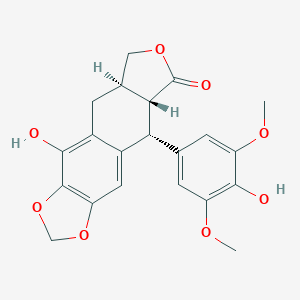

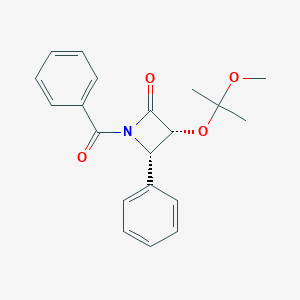

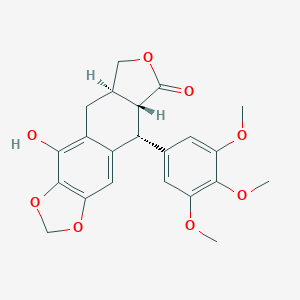

(3R,4S)-1-Benzoyl-3-((2-methoxypropan-2-yl)oxy)-4-phenylazetidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3R,4S)-1-Benzoyl-3-((2-methoxypropan-2-yl)oxy)-4-phenylazetidin-2-one, also known as BMPO, is an organic compound belonging to the azetidin-2-one family. It is a colorless, viscous liquid with a sweet smell and a bitter taste. The compound has many applications in the field of organic synthesis, and is used in the synthesis of a wide range of compounds. In addition, BMPO has been studied for its potential applications in the field of medicinal chemistry and pharmacology.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The stereospecific synthesis of azetidin-2-one derivatives, including those similar to the specified compound, has been extensively studied. For example, Finke et al. (1995) explored the stereospecific synthesis of several 4-[(4-carboxyphenyl)oxy]-3,3-dialkyl-1-[[(1-phenylalkyl)-amino]carbonyl]azetidin-2-ones. These compounds were synthesized with varying C-3 alkyl groups, showing significant in vitro inhibitory potency for human leukocyte elastase (HLE) and in vivo efficacy in an HLE-mediated hamster lung hemorrhage assay Finke et al., 1995.

Another study by Zhao et al. (2010) focused on the synthesis and crystal structure of a related compound, highlighting the importance of structural determinations in understanding the chemical behavior and potential applications of these molecules Zhao et al., 2010.

Potential Applications in Drug Development

The research on azetidin-2-one derivatives also extends into potential drug development, with studies exploring their use as inhibitors of various enzymes. For instance, Ali et al. (2012) synthesized iminothiazolidin-4-one acetate derivatives and evaluated them as aldehyde reductase (ALR1) and aldose reductase (ALR2) inhibitors, showing potential for the treatment of diabetic complications Ali et al., 2012.

Chemical Transformations and Synthetic Utility

The versatility of azetidin-2-one derivatives in chemical transformations is highlighted by research into their reactions and synthetic applications. Kano et al. (1979) investigated the nucleophilic cleavage of the amide bond of β-lactams, including azetidin-2-ones, providing insights into their chemical reactivity and potential synthetic utility Kano et al., 1979.

Molecular Docking and Biological Activity

Further, Holam et al. (2022) conducted molecular docking studies to predict the affinity of azetidin-2-one derivatives with proteins, suggesting their potential as novel antimicrobial agents Holam et al., 2022.

Propriétés

IUPAC Name |

(3R,4S)-1-benzoyl-3-(2-methoxypropan-2-yloxy)-4-phenylazetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-20(2,24-3)25-17-16(14-10-6-4-7-11-14)21(19(17)23)18(22)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3/t16-,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGIEMHCAPRHEZ-DLBZAZTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(OC)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(OC)O[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572894 |

Source

|

| Record name | (3R,4S)-1-Benzoyl-3-[(2-methoxypropan-2-yl)oxy]-4-phenylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-1-Benzoyl-3-((2-methoxypropan-2-yl)oxy)-4-phenylazetidin-2-one | |

CAS RN |

149107-92-6 |

Source

|

| Record name | (3R,4S)-1-Benzoyl-3-[(2-methoxypropan-2-yl)oxy]-4-phenylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)

![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)